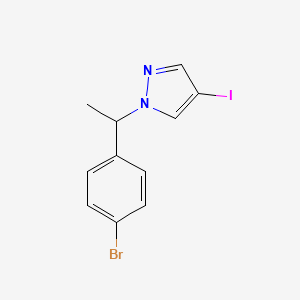![molecular formula C11H20O4 B8154292 Tert-butyl 2-[(5-oxopentyl)oxy]acetate](/img/structure/B8154292.png)
Tert-butyl 2-[(5-oxopentyl)oxy]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-[(5-oxopentyl)oxy]acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group, an acetate group, and a 5-oxopentyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-[(5-oxopentyl)oxy]acetate typically involves the esterification of 2-hydroxyacetic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction proceeds under mild conditions, often at room temperature, and yields the desired ester product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can further enhance the efficiency of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound can yield alcohols or other reduced derivatives.
Substitution: The ester group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or ethers.
Scientific Research Applications
Tert-butyl 2-[(5-oxopentyl)oxy]acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of drug candidates and bioactive compounds.
Industry: this compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-[(5-oxopentyl)oxy]acetate involves its interaction with various molecular targets and pathways. In chemical reactions, the ester group can undergo hydrolysis to release the corresponding acid and alcohol. The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in different reactions.
Comparison with Similar Compounds
Tert-butyl acetate: Similar in structure but lacks the 5-oxopentyl chain.
Ethyl 2-[(5-oxopentyl)oxy]acetate: Similar but with an ethyl group instead of a tert-butyl group.
Methyl 2-[(5-oxopentyl)oxy]acetate: Similar but with a methyl group instead of a tert-butyl group.
Uniqueness: Tert-butyl 2-[(5-oxopentyl)oxy]acetate is unique due to the presence of both the tert-butyl group and the 5-oxopentyl chain. This combination imparts distinct reactivity and steric properties, making it valuable in specific synthetic applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
tert-butyl 2-(5-oxopentoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O4/c1-11(2,3)15-10(13)9-14-8-6-4-5-7-12/h7H,4-6,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDCVKADEUKNCAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCCCC=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3'-(Methoxymethyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B8154215.png)
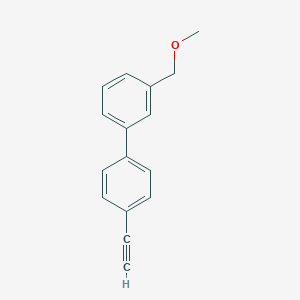
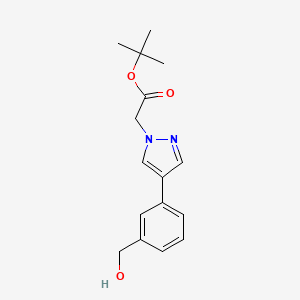
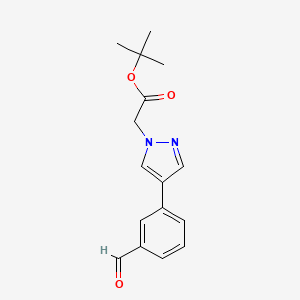
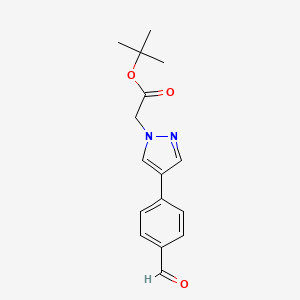
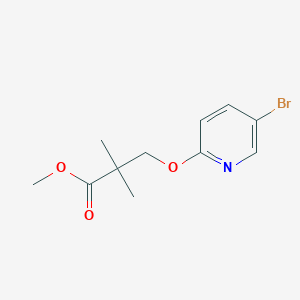
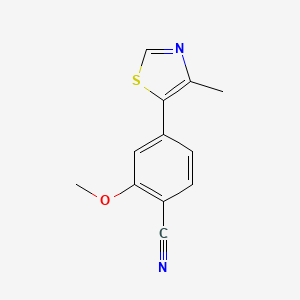
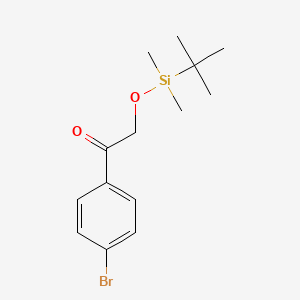
![Tert-butyl 2-[3-(4-hydroxybutoxy)propoxy]acetate](/img/structure/B8154279.png)
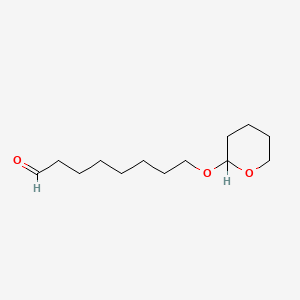
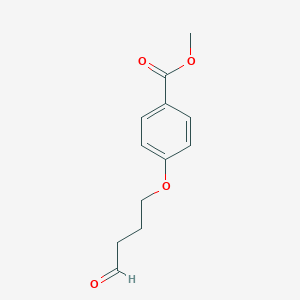
![Benzyl 6-[4-(hydroxymethyl)piperidin-1-yl]pyridine-3-carboxylate](/img/structure/B8154315.png)

